cFMS Receptor Inhibitor II is classified as a small molecule kinase inhibitor. It specifically inhibits the activity of CSF1R, which is part of the receptor tyrosine kinase family. The compound has demonstrated selectivity against several kinases, including c-Kit and platelet-derived growth factor receptors (PDGFRs), making it a valuable candidate for further development in cancer therapeutics .
The synthesis of cFMS Receptor Inhibitor II involves several key steps, primarily focused on the development of an anilinoquinoline structure. The synthetic route typically includes:
Specific parameters such as reaction temperatures, solvent choices, and catalyst types are crucial for optimizing yields and selectivity during synthesis .
The molecular structure of cFMS Receptor Inhibitor II can be described as follows:
The three-dimensional conformation of the molecule allows for optimal binding to the CSF1R ATP-binding site, which is critical for its inhibitory action .
cFMS Receptor Inhibitor II participates in several chemical reactions:
The mechanism of action of cFMS Receptor Inhibitor II involves competitive inhibition of CSF1R:
Studies have shown that cFMS Receptor Inhibitor II can significantly reduce tumor cell proliferation in vitro and inhibit tumor growth in vivo when administered in appropriate doses .
cFMS Receptor Inhibitor II exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems and ensuring therapeutic efficacy .
The primary application of cFMS Receptor Inhibitor II lies in its potential use as an anti-tumor agent:
Ongoing clinical trials aim to establish its safety profile and efficacy in human subjects, providing insights into its potential as a novel cancer treatment .
cFMS Receptor Inhibitor II (CAS 959860-85-6) is a potent anilinoquinoline-based inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R/cFMS), a class III receptor tyrosine kinase critical for macrophage differentiation and survival. Its molecular formula is C₂₃H₂₀N₄O, with a molecular weight of 368.43 g/mol [2] [9]. The compound exhibits selective inhibition by specifically engaging the kinase domain through three interconnected mechanisms.
cFMS Receptor Inhibitor II competitively binds the ATP-binding cleft of cFMS, leveraging its anilinoquinoline core to form critical interactions with kinase residues. Structural analyses reveal that the pyridyl group at position 7 and the carboxamide group at position 3 create hydrogen bonds with the hinge region residue Cys677 and the catalytic residue Glu671, respectively [2] [9]. This binding mode sterically occludes ATP access, with a reported inhibition constant (Ki) of 80 nM for the purified kinase domain [9]. The inhibitor’s affinity is significantly higher for cFMS than for other tyrosine kinases (e.g., >100-fold selectivity over KIT and PDGFR), attributable to the unique hydrophobic pocket topology of cFMS defined by residues Ile639, Leu644, and Leu774 [4] [9].
Table 1: Key Binding Interactions of cFMS Receptor Inhibitor II
Inhibitor Region | cFMS Residue | Interaction Type | Functional Impact |
---|---|---|---|
Pyridyl (Position 7) | Cys677 | H-bond (hinge region) | Disrupts catalytic spine integrity |
Carboxamide (Position 3) | Glu671 | H-bond | Mimics ATP adenine ring |
Anilino group | Ile639/Leu644 | Hydrophobic packing | Enhances binding specificity |
Quinoline core | Leu774 | Van der Waals | Stabilizes inactive conformation |
The inhibitor enforces a "DFG-out" conformation, where the conserved Asp-Phe-Gly motif undergoes a 12 Å displacement of the phenylalanine residue (Phe782), creating a hydrophobic pocket adjacent to the ATP site [3] [6] [8]. X-ray crystallography (PDB: 2I0V) shows that the dimethylanilino moiety of cFMS Receptor Inhibitor II occupies this pocket, forming π-π stacking with Phe782 and van der Waals contacts with Ile639 and Leu644 [6] [8]. This prevents the DFG motif from adopting the "in" state required for Mg2+-ATP coordination and catalytic activity. The stabilization energy for this transition is estimated at ΔG = -8.2 kcal/mol, explaining the inhibitor’s slow dissociation kinetics [8].
By locking the DFG-out state, cFMS Receptor Inhibitor II allosterically restricts conformational flexibility of the activation loop (A-loop), particularly residues 794–807. This impedes autophosphorylation of Tyr807—a prerequisite for full kinase activation [5] [9]. Biochemical assays confirm a >90% reduction in A-loop phosphorylation in macrophage colonies treated with 100 nM inhibitor, abolishing kinase activity without affecting receptor expression levels [9]. The A-loop remains in a compact, self-inhibitory pose that occludes substrate access to the catalytic cleft [3] [5].
Beyond the kinase domain, cFMS Receptor Inhibitor II influences the juxtamembrane (JM) domain (residues 536–580), a critical regulator of cFMS autoinhibition. In the inactive state, the JM domain folds over the kinase active site, with Trp550 and Glu554 forming salt bridges with catalytic residues Lys616 and Asp811 [5] [8]. Molecular dynamics simulations indicate that inhibitor binding amplifies JM-kinase interactions:
This dual stabilization (JM + DFG-out) creates a synergistic energy barrier (>15 kcal/mol) for kinase activation, preventing conformational transitions even under CSF-1 saturation [8].
Table 2: Allosteric Interactions Between JM Domain and Inhibitor-Bound Kinase
JM Domain Residue | Kinase/Inhibitor Interaction Partner | Interaction Type | Effect on Activation |
---|---|---|---|
Trp550 | Quinoline core of inhibitor | Hydrophobic packing | Locks JM in inhibitory position |
Glu554 | Lys616 (Catalytic loop) | Salt bridge | Prevents catalytic aspartate alignment |
Leu565 | Ile639 (Hydrophobic spine) | Van der Waals | Restricts kinase lobe mobility |
Phe568 | Phe782 (DFG motif) | π-stacking | Stabilizes DFG-out conformation |
cFMS activation requires ligand-induced dimerization and transphosphorylation. cFMS Receptor Inhibitor II disrupts this process at two levels:
Table 3: Downstream Signaling Pathways Impacted by cFMS Inhibition
Effector Pathway | Key Components | Inhibition Efficacy (100 nM) | Functional Outcome |
---|---|---|---|
PI3K/AKT | p85/PI3K, Akt | >90% pAKT reduction | Suppressed macrophage survival |
JAK/STAT | STAT3, STAT5 | 95% pSTAT3 reduction | Impaired differentiation |
Ras/MAPK | Grb2, SOS, ERK1/2 | 85% pERK reduction | Decreased proliferation |
Src | c-Src, Syk | 70% phospho-Src reduction | Disrupted osteoclast resorption |
Concluding Remarks
cFMS Receptor Inhibitor II exemplifies structure-guided kinase inhibition, combining competitive ATP-site occupation with sophisticated allosteric control of JM and DFG motifs. Its multi-layered mechanism—spanning atomic-level conformational arrest to macroscale pathway silencing—provides a template for targeting receptor tyrosine kinases with high selectivity.
Table 4: Compound Summary
Property | Value/Description |
---|---|
Systematic Name | 4-(3,4-Dimethylanilino)-7-(4-pyridyl)quinoline-3-carboxamide |
Synonyms | cFMS Receptor Inhibitor II, CSF-1 Receptor Inhibitor II |
CAS Number | 959860-85-6 |
Molecular Formula | C₂₃H₂₀N₄O |
Molecular Weight | 368.43 g/mol |
Primary Target | CSF-1R/cFMS (IC50 = 80 nM) |
Key Structural Motifs | Anilinoquinoline core, pyridyl group, carboxamide |
Mechanistic Class | Type II kinase inhibitor (stabilizes DFG-out) |
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